4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridine-based heterocyclic molecule that contains an oxadiazole ring and a chloro-methylphenoxy group.
Scientific Research Applications
4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antimicrobial properties and has shown potential in treating bacterial infections. Additionally, this compound has been studied for its antioxidant properties and has shown potential in preventing oxidative damage in cells.
Mechanism of Action
The mechanism of action of 4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound may also work by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have antimicrobial properties and to inhibit the growth of various bacteria. Additionally, this compound has been shown to have antioxidant properties and to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential applications in various fields of scientific research. This compound has shown promising results in inhibiting the growth of cancer cells, treating bacterial infections, and preventing oxidative damage in cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Future Directions
There are several future directions for the research and development of 4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential applications in treating various types of cancer and bacterial infections. Another direction is to study its mechanism of action and to identify the specific enzymes and proteins that it targets. Additionally, future studies could focus on the safety and toxicity of this compound and its potential side effects. Finally, further research could be conducted to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.
Conclusion:
In conclusion, this compound is a pyridine-based heterocyclic molecule that has potential applications in various fields of scientific research. Its synthesis method involves several steps, and it has been studied for its anticancer, antimicrobial, and antioxidant properties. This compound has shown promising results in inhibiting the growth of cancer cells and treating bacterial infections. However, further studies are needed to determine its safety and toxicity. Finally, there are several future directions for the research and development of this compound, including further investigation of its potential applications, mechanism of action, safety, and synthesis method optimization.
properties
IUPAC Name |
5-[1-(4-chloro-3-methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-9-13(3-4-14(10)17)21-11(2)16-19-15(20-22-16)12-5-7-18-8-6-12/h3-9,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMHOLPKZRPYEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=NC(=NO2)C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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